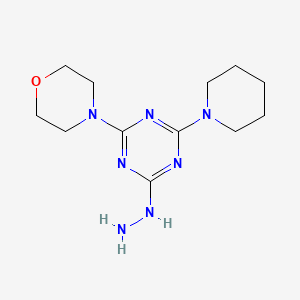

2-hydrazino-4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related 1,3,5-triazine derivatives often involves cyclocondensation reactions, as demonstrated by Karimian and Karimi (2020), who synthesized new compounds through the cyclocondensation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione with appropriate 5-amino-6methylpyrimidine-4-thiol in dimethylformamide in the presence of potassium carbonate under reflux (Karimian & Karimi, 2020). Such methods may be adaptable for synthesizing 2-hydrazino-4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazine, highlighting the importance of selecting appropriate starting materials and conditions for successful synthesis.

Molecular Structure Analysis

The molecular structure of triazine derivatives reveals the potential for complex interactions and functional properties. For example, the coordination of large 1,3,5-triazine-based ligands with transition metal ions has been studied, offering insights into the structural versatility of triazine compounds and their potential utility in developing nanometer-scaled complexes (Peppel & Köckerling, 2009).

Chemical Reactions and Properties

The reactivity of triazine derivatives can be influenced by their substituents, as seen in studies where nucleophilic substitution reactions played a critical role in synthesizing new compounds (Patel et al., 2011). These reactions are essential for modifying the chemical properties of triazine compounds and expanding their application range.

Physical Properties Analysis

The physical properties of 1,3,5-triazine derivatives, such as solubility and thermal stability, can significantly affect their applicability in various domains. For instance, the solubility of poly(hydrazino-1,3,5-triazines) in different solvents and their thermal decomposition temperatures provide valuable information for their practical use (Unishi et al., 1974).

Chemical Properties Analysis

The chemical properties of triazine derivatives, such as their reactivity towards other compounds and their potential for forming stable complexes, are crucial for their application in chemical synthesis and materials science. The study by Sadek et al. (2023), which reports on the synthesis of triazine-2-amines via multi-component reactions under microwave irradiation, demonstrates the innovative approaches to exploring the chemical properties of triazine derivatives (Sadek et al., 2023).

properties

IUPAC Name |

(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O/c13-17-10-14-11(18-4-2-1-3-5-18)16-12(15-10)19-6-8-20-9-7-19/h1-9,13H2,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBWNHXPDIGNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5737297 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)

![5-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}-N,N-dimethyl-2-pyridinamine dihydrochloride](/img/structure/B5656414.png)

![N-phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5656423.png)

![(1S*,5R*)-3-(3-chloro-4-methoxybenzyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656431.png)

![(3R*,4S*)-1-[(1H-benzimidazol-2-ylmethoxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5656449.png)

![methyl 2-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}piperidine-1-carboxylate](/img/structure/B5656452.png)

![4-fluoro-N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5656457.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5656465.png)

![1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine](/img/structure/B5656499.png)